2-heptylquinolin-4(1H)-one
Overview
Description
2-Heptylquinolin-4(1H)-one, also known as HHQ, is a quinolone consisting of quinolin-4(1H)-one carrying a heptyl substituent at position 2 . It belongs to the 2-alkyl-4-quinolone compounds, which are lipophilic and slightly soluble in water . HHQ has a role as an antibacterial agent, an iron chelator, a signaling molecule, and a metabolite .
Molecular Structure Analysis
The molecular structure of 2-heptylquinolin-4(1H)-one consists of a quinolin-4(1H)-one core with a heptyl substituent at position 2 . The InChI code for this compound is 1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
.
Physical And Chemical Properties Analysis
2-Heptylquinolin-4(1H)-one is a solid compound with a molecular weight of 243.35 g/mol . It is lipophilic and slightly soluble in water . The compound should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Antioxidant Properties
2-Heptylquinolin-4(1H)-one derivatives have been synthesized and found to possess significant antioxidant properties. A study utilized a mild and efficient one-pot procedure to synthesize biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, revealing that some compounds exhibit potent free-radical scavenging ability (Pandit, Sharma, & Lee, 2015).
Structural Studies
Structural studies of 2-aryl-3-bromoquinolin-4(1H)-ones using spectroscopic and computational techniques have been conducted. These studies help in understanding the molecular structure and potential tautomeric forms of these compounds (Mphahlele et al., 2002).
Asymmetric Synthesis
An asymmetric synthesis of enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones using per-6-amino-β-cyclodextrin as a catalyst has been developed. This method achieves high yield and enantiomeric excess, and the catalyst can be recovered and reused without loss in activity (Kanagaraj & Pitchumani, 2013).
Biological Activity
The synthesis of 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which are of interest due to their biological activity, has been reviewed. These derivatives have been used for the synthesis of valuable molecules, such as the anticancer drug tipifarnib (Mierina, Jure, & Stikute, 2016).
Anti-biofilm Activity
2-Heptyl-4-hydroxyquinoline (HHQ) and related compounds are involved in biofilm formation in Pseudomonas aeruginosa. A study identified small-molecule inhibitors of PqsD, a key enzyme in the biosynthesis of these molecules, validating PqsD as a target for anti-infectives (Storz et al., 2012).
Antitumor and Tubulin-Binding Properties
A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) based on the 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold has been developed. These compounds show promise in inhibiting tumor growth and disrupting tumor vasculature in mice (Cui et al., 2017).
Safety And Hazards
The safety information for 2-heptylquinolin-4(1H)-one indicates that it is potentially harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319) . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .
properties
IUPAC Name |
2-heptyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRHHBXYXSYGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179740 | |
Record name | MY 12-62c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-heptylquinolin-4(1H)-one | |
CAS RN |
2503-80-2, 40522-46-1 | |
Record name | 2-Heptyl-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptyl-4-quinolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MY 12-62c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MY 12-62c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does HHQ contribute to the virulence of Pseudomonas aeruginosa?
A1: HHQ itself doesn't directly contribute to virulence. Instead, it acts as a precursor to two important molecules:
- 2-Heptyl-3-hydroxyquinolin-4(1H)-one (PQS): HHQ is hydroxylated by the enzyme PqsH to form PQS [, ]. PQS is a crucial quorum sensing signal molecule in P. aeruginosa, regulating the expression of various virulence factors and contributing to its pathogenicity [].
- 2-Heptyl-1-hydroxyquinolin-4(1H)-one (HQNO): While not directly synthesized from HHQ, the production of both molecules is interconnected within P. aeruginosa []. HQNO acts as a potent respiratory toxin, inhibiting electron transport in competing bacteria [, ].
Q2: Can bacteria other than P. aeruginosa utilize or modify HHQ?
A2: Yes, other bacteria have evolved mechanisms to interact with HHQ:
- Mycobacteroides abscessus: This bacterium utilizes the enzyme AqdB, an ortholog of PqsH, to hydroxylate HHQ as the initial step in its degradation pathway []. This ability likely provides M. abscessus a competitive advantage in environments shared with P. aeruginosa.
- Mycobacterium tuberculosis and Mycobacteroides abscessus: These mycobacteria possess methyltransferases (MAB_2834c and Rv0560c respectively), which exhibit promiscuous activity and can methylate HHQ, potentially as a detoxification mechanism [].
Q3: Does the 3-hydroxylation of HHQ impact its biological activity?
A3: Yes, the 3-hydroxylation of HHQ to form PQS significantly alters its biological function []:
- HHQ: Primarily acts as a precursor to PQS and HQNO in P. aeruginosa and doesn't possess significant signaling activity itself [].
- PQS: Functions as a potent quorum sensing molecule in P. aeruginosa, regulating the expression of numerous virulence factors, contributing to biofilm formation, and influencing interactions with other bacteria in the surrounding environment [].
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